molecular formula C5H2BrFIN B6305799 3-Bromo-6-fluoro-2-iodo-pyridine CAS No. 1805937-15-8

3-Bromo-6-fluoro-2-iodo-pyridine

Cat. No.: B6305799
CAS No.: 1805937-15-8
M. Wt: 301.88 g/mol
InChI Key: BEZIQHCXKAEIMB-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-iodo-pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-iodo-pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine rings using reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-iodo-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-iodo-pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

  • 3-Bromo-2-fluoro-4-iodo-pyridine
  • 2-Bromo-3-fluoro-6-iodo-pyridine
  • 4-Bromo-2-fluoro-6-iodo-pyridine

Comparison: 3-Bromo-6-fluoro-2-iodo-pyridine is unique due to the specific positions of the halogen atoms on the pyridine ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-bromo-6-fluoro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZIQHCXKAEIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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